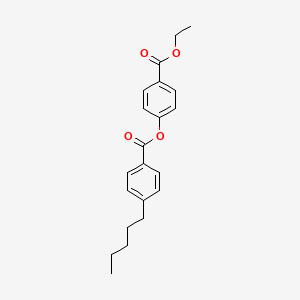
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of an ethoxycarbonyl group and a pentyl chain. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties make it a versatile compound in various biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate can be compared with other similar compounds such as:
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
4-(Ethoxycarbonyl)phenyl 4-butylbenzoate: Similar structure but with a shorter butyl chain, affecting its hydrophobicity and interaction with biological membranes.
4-(Ethoxycarbonyl)phenyl 4-hexylbenzoate: Similar structure but with a longer hexyl chain, influencing its physical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
Numéro CAS |
90233-52-6 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(4-ethoxycarbonylphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C21H24O4/c1-3-5-6-7-16-8-10-18(11-9-16)21(23)25-19-14-12-17(13-15-19)20(22)24-4-2/h8-15H,3-7H2,1-2H3 |
Clé InChI |
AEVBGNFOCRGTHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


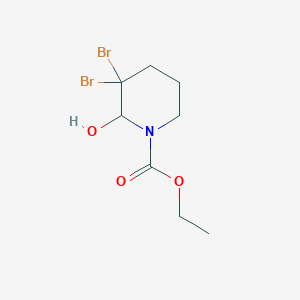
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

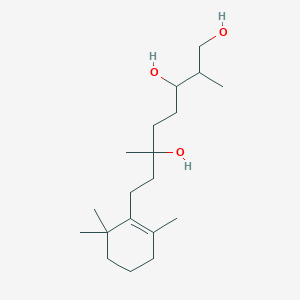
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
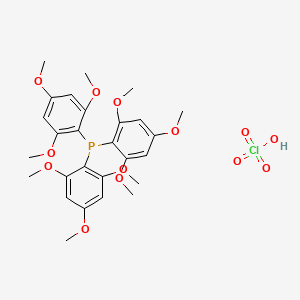

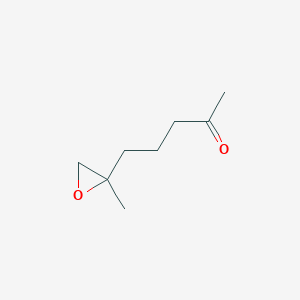
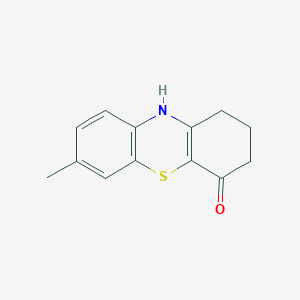
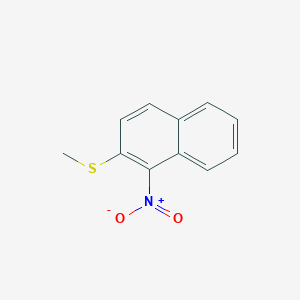
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
